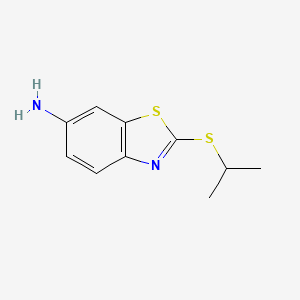

2-(Isopropylthio)-1,3-benzothiazol-6-amine

Description

Properties

IUPAC Name |

2-propan-2-ylsulfanyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S2/c1-6(2)13-10-12-8-4-3-7(11)5-9(8)14-10/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWKRIDCORWNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC2=C(S1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylthio)-1,3-benzothiazol-6-amine typically involves the reaction of 2-aminobenzothiazole with isopropylthiol in the presence of a suitable catalyst. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol, followed by nucleophilic substitution at the 2-position of the benzothiazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylthio)-1,3-benzothiazol-6-amine undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Isopropylthio)-1,3-benzothiazol-6-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Isopropylthio)-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzothiazole Derivatives

Research Findings and Challenges

- Availability : Commercial discontinuation of this compound limits its use, though analogs like the methylthio derivative remain accessible .

- Crystallography : SHELX software () has been instrumental in resolving crystal structures of benzothiazoles, aiding in structure-activity relationship (SAR) studies .

- Purity and Reproducibility : Thermochemical data (e.g., purity ≥95% for Enamine Ltd compounds) ensure reliability in experimental outcomes .

Biological Activity

2-(Isopropylthio)-1,3-benzothiazol-6-amine is a compound belonging to the benzothiazole class, which has garnered attention for its diverse biological activities. This article synthesizes available research findings to outline the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H12N2S2

- Molecular Weight : 224.34 g/mol

Structural Representation

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H12N2S2 |

| Molecular Weight | 224.34 g/mol |

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, this compound displayed notable activity against both Gram-positive and Gram-negative bacteria. The compound was tested against Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. The compound demonstrated cytotoxic effects against several cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7).

Case Study Findings

In a study examining the effects of this compound on A549 cells, the following results were reported:

- IC50 Value : 5.13 µM (indicating the concentration required to inhibit cell growth by 50%).

- The compound induced apoptosis in cancer cells through the activation of caspase pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives have also been documented. Research suggests that this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages.

The proposed mechanism involves the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

Q & A

Q. How do structural modifications (e.g., thioether vs. sulfone) impact bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.